Cycloprop-2-yn-1-one: A Technical Profile of a Highly Strained and Elusive Molecule
Cycloprop-2-yn-1-one: A Technical Profile of a Highly Strained and Elusive Molecule
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of cycloprop-2-yn-1-one, a fascinating yet enigmatic molecule at the intersection of strained ring chemistry and unsaturated ketones. Due to its presumed high reactivity and instability, experimental data on cycloprop-2-yn-1-one is exceptionally scarce in the public domain. Consequently, this document primarily relies on computed data and draws cautious analogies to the better-studied class of cyclopropenones to infer potential characteristics. A significant portion of this guide is dedicated to outlining the current knowledge gaps and suggesting potential experimental approaches for its study.
Core Molecular Properties
Direct experimental determination of the molecular properties of cycloprop-2-yn-1-one has not been reported in the peer-reviewed literature. The following data is derived from computational models available in public databases.[1]
| Property | Value | Source |
| Molecular Formula | C₃O | PubChem[1] |
| IUPAC Name | cycloprop-2-yn-1-one | PubChem[1] |
| Molecular Weight | 52.03 g/mol | PubChem[1] |
| Canonical SMILES | C1#CC1=O | PubChem[1] |
| InChI | InChI=1S/C3O/c4-3-1-2-3 | PubChem[1] |
| InChIKey | JYRIJBPELVXSTC-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 918959-17-8 | PubChem[1] |
| Computed XLogP3-AA | -0.5 | PubChem |
| Computed Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
Stability and Reactivity Profile
There is a notable absence of experimental studies on the stability and reactivity of cycloprop-2-yn-1-one. However, insights can be gleaned from the well-documented chemistry of the parent compound, cyclopropenone, and its derivatives.
Inferred Stability:
Cyclopropenones are known to be highly strained molecules. The combination of a three-membered ring and a double bond within the ring contributes to significant ring strain, making them susceptible to ring-opening reactions. The introduction of an alkyne bond in cycloprop-2-yn-1-one is expected to further increase this strain, suggesting that the molecule is likely to be highly unstable and prone to rapid decomposition or polymerization under standard conditions.
Studies on other cyclopropene derivatives have shown that stability can be enhanced by the presence of bulky substituents, which can sterically hinder decomposition pathways.[2][3] It is plausible that substituted derivatives of cycloprop-2-yn-1-one could exhibit greater stability, making them more amenable to isolation and characterization.
Postulated Reactivity:
The reactivity of cycloprop-2-yn-1-one is anticipated to be dominated by its high degree of ring strain and the electrophilic nature of the carbonyl carbon. Potential reaction pathways, extrapolated from the known chemistry of cyclopropenones, include:
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Nucleophilic Addition: The carbonyl group is a prime target for nucleophilic attack.
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Ring-Opening Reactions: The significant ring strain makes the molecule susceptible to thermal or photochemical ring-opening.
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Cycloaddition Reactions: The strained double and triple bonds could participate in cycloaddition reactions.
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Polymerization: In the absence of other reagents, the molecule is likely to polymerize readily.
The following diagram illustrates the conceptual relationship and inferred reactivity of cycloprop-2-yn-1-one based on the known chemistry of cyclopropenones.
Potential Experimental Protocols
Given the likely instability of cycloprop-2-yn-1-one, specialized experimental techniques would be required for its synthesis, isolation, and characterization.
Proposed Synthesis Approach
A specific, validated synthesis for cycloprop-2-yn-1-one is not available in the literature. However, a potential route could be adapted from the synthesis of cyclopropene derivatives. One such general method involves the rhodium-catalyzed reaction of a diazoester with an alkyne.[2][3] A hypothetical adaptation for cycloprop-2-yn-1-one is presented below. This is a purely theoretical pathway and would require significant experimental optimization and validation.
Handling and Characterization of Highly Reactive Species
The study of a molecule like cycloprop-2-yn-1-one would almost certainly necessitate the use of advanced techniques for handling highly reactive species. Matrix isolation is a powerful method for this purpose.
Matrix Isolation Spectroscopy Protocol:
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Sample Preparation: The precursor to cycloprop-2-yn-1-one would be vaporized and mixed with a large excess of an inert gas (e.g., argon or nitrogen) at low pressure.
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Deposition: This gas mixture is then directed onto a cryogenic window (typically cooled to around 10-20 K) where it co-condenses, forming a solid matrix. Within this inert matrix, individual molecules of the reactive species are trapped and isolated from one another, preventing polymerization or decomposition.
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In-situ Generation: The reactive species, cycloprop-2-yn-1-one, could then be generated in-situ by photolysis of the trapped precursor using a suitable light source (e.g., a UV lamp).
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Spectroscopic Analysis: The isolated molecule can then be studied using various spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy if it possesses unpaired electrons. The low temperature and isolation lead to very sharp spectral features, aiding in detailed structural analysis.[4]
Conclusion and Future Outlook
Cycloprop-2-yn-1-one remains a molecule of significant theoretical interest. While its existence is plausible, the inherent ring strain imparted by the combination of a three-membered ring and an alkyne functionality suggests it is likely to be extremely reactive and unstable. The lack of any reported experimental synthesis or characterization underscores the challenges associated with this molecule.
Future research efforts should be directed towards:
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Computational Studies: Detailed high-level quantum chemical calculations to accurately predict its geometric parameters, vibrational frequencies, and thermodynamic stability. These studies could also explore its reaction pathways and transition states for decomposition.
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Synthesis of Stabilized Derivatives: The synthesis of sterically hindered derivatives of cycloprop-2-yn-1-one may provide a route to isolating and characterizing this novel class of compounds.
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Matrix Isolation Studies: The use of matrix isolation techniques appears to be the most promising avenue for the direct observation and spectroscopic characterization of the parent cycloprop-2-yn-1-one molecule.
The successful synthesis and characterization of cycloprop-2-yn-1-one would represent a significant achievement in the field of strained organic molecules and would open up new avenues for exploring the limits of chemical bonding and reactivity.


